Product packaging for 2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol(Cat. No.:CAS No. 62539-51-9)

2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol

Cat. No.: B14524548
CAS No.: 62539-51-9
M. Wt: 205.30 g/mol
InChI Key: YSTOVQDZVOYBHS-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol is a synthetic organic compound featuring a pyrrolidine scaffold, a structure of significant interest in medicinal chemistry and neuroscience research. The pyrrolidine ring is a versatile and saturated five-membered nitrogen heterocycle that contributes to a molecule's three-dimensional coverage and stereochemical complexity, making it a valuable scaffold for designing novel bioactive compounds . Compounds based on the pyrrolidine structure are widely investigated for their potential neuroprotective and nootropic (cognition-enhancing) activities. Research on analogous phenylpyrrolidine derivatives has demonstrated biological effects such as reduction of neurological deficits, improved exploratory behavior, and anxiolytic effects in animal models, suggesting a potential research pathway for this compound in studies related to cerebral ischemia and cognitive function . The mechanism of action for pyrrolidine derivatives can be diverse. Some structurally related compounds are known to act as dopamine reuptake inhibitors or interact with nicotinic acetylcholine and AMPA receptors, which are key targets in neuropharmacology . The specific stereochemistry and substitution pattern on the pyrrolidine ring, including the phenyl and methyl groups present in this molecule, are critical factors that can influence its biological activity and interaction with enantioselective protein targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for ensuring all laboratory safety protocols are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B14524548 2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol CAS No. 62539-51-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62539-51-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-hydroxy-2,2,5-trimethyl-5-phenylpyrrolidine

InChI

InChI=1S/C13H19NO/c1-12(2)9-10-13(3,14(12)15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3

InChI Key

YSTOVQDZVOYBHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1O)(C)C2=CC=CC=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,5 Trimethyl 5 Phenylpyrrolidin 1 Ol and Analogs

Grignard Reactions in the Synthesis of Pyrrolidine (B122466) N-Oxides and N-Hydroxypyrrolidines

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their application in the synthesis of pyrrolidine N-oxides and N-hydroxypyrrolidines represents a key strategy for introducing molecular complexity.

Utilizing Pyrroline (B1223166) N-Oxides as Precursors

Pyrroline N-oxides, which are cyclic nitrones, serve as excellent electrophilic substrates for Grignard reagents. The addition of a Grignard reagent, such as phenylmagnesium bromide, to a suitably substituted pyrroline N-oxide, like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, followed by the addition of another Grignard reagent, such as methylmagnesium iodide, can lead to the formation of N-hydroxypyrrolidines. This sequential addition allows for the controlled introduction of different substituents at the C-2 and C-5 positions of the pyrrolidine ring.

For instance, the reaction of a Grignard reagent with a pyrroline N-oxide precursor is a key step in forming the core structure of 2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the C=N bond in the nitrone, leading to the formation of a new carbon-carbon bond and a hydroxylamine (B1172632) derivative upon workup. The synthesis of 5,5-Dimethyl-1-pyrroline N-oxide itself can be achieved through a multi-step process starting from 2-nitropropane (B154153) analogs. mdpi.com

A general representation of this reaction is the treatment of a pyrroline N-oxide with an organomagnesium halide (R-MgX). This reaction is a versatile method for creating a diverse range of substituted N-hydroxypyrrolidines. The reaction of pyridine (B92270) N-oxides with Grignard reagents can lead to 2-substituted pyridines or stereoselective synthesis of substituted piperidines. thieme-connect.dersc.org

Stereochemical Outcomes and Control in Grignard Additions

The addition of Grignard reagents to cyclic nitrones can create new stereocenters, making the control of stereochemistry a critical aspect of the synthesis. The facial selectivity of the nucleophilic attack is influenced by several factors, including the steric hindrance of the substituents on the pyrroline ring and the nature of the Grignard reagent itself.

For α-alkoxy nitrones, the stereochemical outcome of the Grignard addition can be controlled to produce either syn or anti 3-amino-1,2-diols. This control is often achieved by the judicious choice of reagents and reaction conditions. The presence of a chiral auxiliary or a chiral ligand can induce asymmetry, leading to the preferential formation of one enantiomer. The development of chiral ligands for single-metal controlled asymmetric addition of Grignard reagents to ketones has shown high success in producing enantioenriched tertiary alcohols. rsc.orgnih.gov

The stereoselectivity of the addition of Grignard reagents to D-erythro-4-pentenose N-benzyl nitrone can be altered by using organolithium compounds or Lewis acids as complexing agents. researchgate.net This highlights the tunability of the reaction to achieve desired stereochemical outcomes. The inherent stereochemistry of the starting material can also direct the approach of the nucleophile, leading to a high degree of diastereoselectivity.

Reactant 1Reactant 2ProductKey Feature
Pyrroline N-oxideGrignard Reagent (R-MgX)N-HydroxypyrrolidineC-C bond formation
α-Alkoxy NitroneGrignard Reagentsyn/anti 3-Amino-1,2-diolStereocontrol
Chiral NitroneGrignard ReagentEnantioenriched HydroxylamineAsymmetric Synthesis

Cyclization Strategies for Pyrrolidine Ring Formation

Cyclization reactions are fundamental to the synthesis of cyclic compounds like pyrrolidines. Various modern synthetic methods have been developed to construct the pyrrolidine ring with high efficiency and stereocontrol.

Ring-Closing Enyne Metathesis for Chiral Pyrrolidine Derivatives

Ring-closing enyne metathesis (RCEM) has emerged as a powerful tool for the synthesis of cyclic compounds. acs.orgacs.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium complexes like the Grubbs catalysts, allows for the formation of the pyrrolidine ring from acyclic precursors containing both an alkene and an alkyne moiety. organic-chemistry.org A significant advantage of RCEM is its high functional group tolerance and its ability to be performed under mild reaction conditions. nih.govfigshare.com

The synthesis of chiral pyrrolidine derivatives can be achieved by using chiral substrates or chiral catalysts. The RCEM reaction of enynes containing a basic or nucleophilic nitrogen atom can proceed smoothly without the need for ethylene (B1197577) gas to produce cyclized products in good yields. acs.orgorganic-chemistry.org This methodology provides an efficient route to functionalized pyrrolidines that can be further elaborated to target molecules like this compound analogs.

Nitro-Mannich Reactions for Stereoselective Pyrrolidinone Synthesis

The nitro-Mannich reaction is a classic carbon-carbon bond-forming reaction that has been adapted for the stereoselective synthesis of pyrrolidinones, which are versatile precursors to pyrrolidines. nih.govucl.ac.ukacs.org This reaction typically involves the addition of a nitroalkane to an imine. A subsequent lactamization cascade can directly lead to the formation of the pyrrolidinone ring. nih.govacs.org

This three-component reaction of a nitroester, an amine, and an aldehyde can be highly diastereoselective, allowing for the construction of multiple stereocenters with good control. acs.org The resulting 4-nitropyrrolidin-2-ones can be isolated as single diastereoisomers and serve as valuable intermediates for further synthetic transformations. acs.org The development of asymmetric variants of the nitro-Mannich reaction, utilizing chiral catalysts, has further expanded the utility of this method for the synthesis of enantiomerically enriched pyrrolidinones. ucl.ac.uk

Samarium Diiodide-Mediated Reductive Coupling in N-Hydroxypyrrolidine Synthesis

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that has found widespread use in organic synthesis, particularly in reductive coupling reactions. semanticscholar.org In the context of N-hydroxypyrrolidine synthesis, SmI₂ can mediate the reductive coupling of nitrones with carbonyl compounds or α,β-unsaturated esters. nih.govnih.gov

This methodology allows for the formation of a new carbon-carbon bond and the concomitant reduction of the nitrone functionality to a hydroxylamine. The reaction often proceeds with high diastereoselectivity, which is attributed to the formation of a chelated transition state involving the samarium ion. nih.gov For example, the reductive coupling of a cyclic nitrone with ethyl acrylate, promoted by SmI₂, yields an N-hydroxypyrrolidine with a high diastereomeric ratio. nih.gov This approach offers a mild and efficient alternative for the synthesis of complex N-hydroxypyrrolidines.

Cyclization StrategyKey ReactantsProductAdvantages
Ring-Closing Enyne MetathesisEnyne with a nitrogen atomChiral PyrrolidineHigh functional group tolerance, mild conditions
Nitro-Mannich ReactionNitroalkane, ImineStereoselective PyrrolidinoneHigh diastereoselectivity, multicomponent reaction
SmI₂-Mediated Reductive CouplingNitrone, Carbonyl/Unsaturated EsterN-HydroxypyrrolidineHigh diastereoselectivity, mild conditions

Derivatization from Precursor Pyrrolidine N-Oxides

Pyrrolidine N-oxides are versatile intermediates in the synthesis of functionalized pyrrolidines. Their N-O bond can be strategically manipulated to introduce substituents and create stereocenters, providing a pathway to a variety of derivatives, including N-hydroxy compounds like this compound.

A prominent strategy for elaborating pyrrolidine N-oxides involves a two-step sequence: oxidation to a cyclic nitrone, followed by a diastereoselective reduction to the corresponding hydroxylamine. chimia.ch This method is particularly useful for accessing N-hydroxylated pyrrolidines.

The direct oxidation of N,N-disubstituted hydroxylamines is one of the most straightforward methods to access nitrones. chimia.ch However, a significant challenge in this approach is controlling the regioselectivity when the starting hydroxylamine is unsymmetrical, as is often the case with substituted pyrrolidines. The oxidation can potentially form two regioisomeric nitrones. chimia.ch The choice of oxidizing agent has been shown to be critical in influencing the outcome of this transformation. For instance, the oxidation of a model unsymmetrical hydroxylamine using different reagents yielded varying ratios of the resulting ketonitrone and aldonitrone. chimia.ch

Table 1: Effect of Oxidant on Regioselectivity of Hydroxylamine Oxidation chimia.ch

Oxidant Ratio of Ketonitrone:Aldonitrone
HgO 3:1
NaOCl (Bleach) 2:1

This data highlights that manganese dioxide (MnO₂) provides superior selectivity in this specific case. chimia.ch The regioselectivity is often dictated by both the steric hindrance of the hydroxylamine substrate and the nature of the oxidant employed. chimia.ch

Once the desired nitrone is synthesized, the subsequent step is a diastereoselective reduction to furnish the target pyrrolidin-1-ol. Nitrones can be effectively reduced to hydroxylamines, which are key intermediates for synthesizing biologically important nitrogen-containing compounds. bohrium.comnih.gov The stereochemical outcome of this reduction is crucial for establishing the final configuration of the hydroxylamine product. The choice of reducing agent and reaction conditions plays a pivotal role in controlling the diastereoselectivity, especially when the nitrone possesses pre-existing stereocenters.

Other Emerging Synthetic Approaches for Pyrrolidine Scaffolds

Beyond the derivatization of N-oxides, a diverse array of innovative synthetic methods for constructing the pyrrolidine ring has been developed. These emerging approaches offer new levels of efficiency, diversity, and stereocontrol. mdpi.com

One powerful strategy is the use of [3+2] cycloaddition reactions, particularly those involving azomethine ylides. nih.govtandfonline.com Asymmetric [C + NC + CC] cycloaddition reactions can generate enantiomerically pure pyrrolidine fragments with a high degree of three-dimensional diversity. nih.gov Similarly, one-pot, three-component [3+2] cycloaddition reactions provide rapid access to highly substituted pyrrolidine derivatives. tandfonline.com

Multicomponent reactions (MCRs) have also gained prominence for the efficient synthesis of complex pyrrolidine structures from simple starting materials in a single step. tandfonline.com These reactions offer high atom economy and can be accelerated using various techniques, including microwave irradiation. tandfonline.com

Other novel strategies include:

Phosphine-Mediated Annulation: A recently developed method employs a sequence involving a Morita–Baylis–Hillman (MBH)-type reaction, O-acylation, and an intramolecular Wittig reaction to construct fused pyrrolidine scaffolds. acs.org

Direct C-H Functionalization: The oxidation of carbamate-protected pyrrolidines using hypervalent iodine reagents can generate N-acyliminium ion intermediates. nih.gov These reactive species are valuable electrophiles that enable the introduction of various carbon and heteroatom nucleophiles at the α-position to the nitrogen, providing a direct route to functionalized products. nih.gov

Intramolecular Cycloaddition of Nitrones: Nitrones generated in situ can undergo intramolecular cycloaddition with a tethered alkene, leading to the formation of complex bicyclic structures containing the pyrrolidine core. rsc.org This approach has been successfully applied in the total synthesis of various natural products. rsc.org

These varied methodologies underscore the continuous innovation in synthetic organic chemistry, providing powerful tools for the construction of complex and functionally diverse pyrrolidine scaffolds. nih.govtandfonline.com

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures, providing precise information on bond lengths, angles, and the spatial arrangement of atoms. nih.govmdpi.com For chiral molecules such as 2,2,5-trimethyl-5-phenylpyrrolidin-1-ol, this technique is indispensable for establishing the absolute and relative stereochemistry.

The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. wpmucdn.com For N-hydroxypyrrolidines, this is typically achieved through slow evaporation of a saturated solution in a suitable solvent or solvent mixture. wpmucdn.com The choice of solvent is critical and is determined by the solubility of the compound. wpmucdn.com Once suitable crystals, typically 0.1–0.3 mm in size, are obtained, they are mounted and subjected to a focused beam of X-rays. wpmucdn.comnih.gov The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated. nih.gov The symmetry and spacing of these spots provide initial information about the crystal system and unit cell dimensions. For instance, a new crystal form of hydroxylamine (B1172632) oxidoreductase from Nitrosomonas europaea was found to belong to the orthorhombic space group P21212. nih.gov

The collected diffraction data is then used to solve the crystal structure, a process that involves determining the positions of all atoms within the unit cell. nih.gov This is followed by a refinement process, where the atomic coordinates and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. mdpi.com The quality of the final structure is assessed using various metrics, and the results provide a detailed picture of the molecule's three-dimensional arrangement. researchgate.net

Table 1: Representative Crystallographic Data for a Pyrrolidine (B122466) Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.2351(1)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (ų)2022.17(6)
Z8
Density (calculated) (mg/m³)1.519
Note: Data for a representative substituted triazolopyridazinoindole compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ox.ac.uk For stereochemical assignment, NMR techniques can differentiate between diastereomers and provide information about the relative orientation of atoms. wordpress.commagritek.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of complex molecules like N-hydroxypyrrolidines. nih.govresearchgate.net These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular skeleton. rsc.org

The Nuclear Overhauser Effect (NOE) is a particularly valuable technique for determining stereochemistry and conformation. wordpress.com NOE arises from the through-space interaction of nuclei that are in close proximity. youtube.com By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to deduce the spatial relationships between atoms, which is crucial for assigning relative stereochemistry in cyclic systems like the pyrrolidine ring. wordpress.comresearchgate.net For instance, NOE analysis was used to assign the stereochemistry of a 2,5-disubstituted pyrrolidine by indicating a conformation where both substituents were pseudoaxial. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrrolidine Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H3.8565.2
C3-H₂1.95, 2.1535.8
C4-H₂1.80, 2.0524.5
C5-H4.2072.1
Note: Hypothetical data for illustrative purposes.

Mass Spectrometry (MS) for Molecular Composition Confirmation and Fragment Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. chemguide.co.uk In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. chemguide.co.uk The molecular ion peak (M+) confirms the molecular weight of this compound.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. chemguide.co.uk The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the presence of specific structural motifs. chemguide.co.ukmdpi.com For instance, the loss of a methyl group (CH₃) or a phenyl group (C₆H₅) would result in characteristic fragment ions. The fragmentation of ketamine analogues, which share a similar structural framework, often involves the loss of specific side chains, providing a basis for identifying related compounds. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragmentm/z (predicted)Description
[M]+219Molecular Ion
[M-CH₃]+204Loss of a methyl group
[M-OH]+202Loss of the hydroxyl group
[C₆H₅C(CH₃)₂]+119Phenyl-dimethyl-methyl cation
[C₆H₅]+77Phenyl cation
Note: Predicted values based on common fragmentation patterns. chemguide.co.ukmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu Different chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation. oregonstate.edu The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H group of the hydroxylamine, C-H bonds of the alkyl and phenyl groups, and C-C bonds within the rings. libretexts.org

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. utdallas.edu The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the pyrrolidine ring typically appear in the 2850-3000 cm⁻¹ region, while the aromatic C-H stretches of the phenyl group are found slightly above 3000 cm⁻¹. pressbooks.publibretexts.org The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. oregonstate.edulibretexts.org

Table 4: Expected Infrared Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Hydroxyl)3200-3600Strong, Broad
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-2960Strong
C-C stretch (in-ring Aromatic)1400-1600Medium
C-N stretch1000-1250Medium
Note: Characteristic ranges for the specified functional groups. libretexts.orgpressbooks.pub

Chemical Reactivity and Transformation Pathways of 2,2,5 Trimethyl 5 Phenylpyrrolidin 1 Ol

Oxidation Pathways to Nitroxide Radicals

The N-hydroxy moiety of 2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol is a key functional group that imparts significant reactivity, particularly its susceptibility to oxidation. The primary oxidation pathway for N-hydroxypyrrolidines involves the one-electron oxidation of the hydroxylamine (B1172632) group to furnish a stable nitroxide radical. This transformation is a hallmark of this class of compounds and is central to their application in various chemical and biological systems. The resulting nitroxide, 2,2,5-trimethyl-5-phenylpyrrolidin-1-oxyl, is a persistent radical species, stabilized by the absence of α-hydrogens on the adjacent carbon atoms, which prevents disproportionation.

The formation of a nitroxide radical from an N-hydroxypyrrolidine, such as this compound, proceeds through the formal abstraction of a hydrogen atom from the N-OH group. This process is fundamentally a one-electron oxidation. Various chemical and enzymatic systems can facilitate this transformation.

The general mechanism can be represented as: R₂N-OH → R₂N-O• + H⁺ + e⁻

Studies on analogous compounds, such as hydroxamic acids (RC(O)NHOH), provide insight into the potential mechanisms. One-electron oxidation of these compounds by agents like radiolytically generated hydroxyl radicals (•OH) yields the corresponding transient nitroxide radicals. researchgate.net This suggests that a similar pathway involving a potent oxidizing agent can lead to the formation of the pyrrolidine-based nitroxide. The proposed mechanism involves the direct attack of the oxidant on the hydroxylamine moiety, leading to the homolytic cleavage of the O-H bond or a stepwise process involving electron transfer followed by deprotonation.

Another proposed pathway involves hydrogen abstraction from the N-OH group by another radical intermediate. researchgate.net For instance, in reactions involving quinones, a nitrogen-centered radical can be formed, which then facilitates the production of the nitroxide radical. researchgate.net Oxidation can also be achieved using milder oxidants, such as the ferryl-myoglobin species generated from metmyoglobin and hydrogen peroxide, which oxidize hydroxamic acids to their nitroxide radicals. researchgate.netnih.gov This indicates that enzymatic systems or biomimetic catalysts can also effectively mediate the oxidation of N-hydroxypyrrolidines.

The efficiency and selectivity of the oxidation of N-hydroxypyrrolidines to their corresponding nitroxides are governed by several critical factors. The choice of the oxidizing agent is paramount, as its redox potential must be sufficient to effect the one-electron oxidation without causing over-oxidation or side reactions.

FactorInfluence on Oxidation
Oxidizing Agent The strength and nature of the oxidant (e.g., metal-based reagents, peroxides, radical species) determine the reaction rate and potential for side reactions. Milder oxidants may offer higher selectivity. nih.gov
Reaction Conditions pH, solvent, and temperature can significantly impact the reaction. The pH can affect the protonation state of the hydroxylamine, influencing its reactivity.
Substrate Structure Steric hindrance around the N-OH group can affect the accessibility of the oxidant. The electronic properties of substituents on the pyrrolidine (B122466) ring can also modulate the oxidation potential.
Presence of Catalysts Metal ions or enzymatic catalysts (e.g., peroxidases) can lower the activation energy for the oxidation process, increasing efficiency under milder conditions.

The selectivity of the oxidation is crucial to prevent the formation of undesired byproducts. Over-oxidation can lead to the formation of species like nitrones or ring-opened products. Therefore, controlling the stoichiometry of the oxidant and the reaction time is essential for achieving a high yield of the desired nitroxide radical.

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of this compound is a versatile site for chemical modification through derivatization reactions. These reactions are often employed to alter the molecule's physical properties, such as solubility or volatility, or to introduce a functional handle for conjugation or analytical detection. nih.gov Chemical derivatization can enhance ionization efficiency and improve chromatographic separation in techniques like liquid chromatography-tandem mass spectrometry (LC–MS/MS). nih.gov

Common derivatization strategies for hydroxyl groups include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-trimethylsilylimidazole (TSIM) to form silyl ethers. mdpi.com

Alkylation: Reaction with alkyl halides or sulfates to form ethers.

The choice of derivatization reagent and reaction conditions can be optimized to achieve high efficiency. mdpi.com For example, factors such as temperature and the volume of the derivatizing agent can significantly affect the yield of the product. mdpi.com

Derivatization Reagent ClassFunctional Group FormedPurpose
Acyl Halides / AnhydridesEster (-O-C=O)RIncrease molecular weight, introduce chromophores.
Silylating Agents (e.g., MSTFA, TSIM)Silyl Ether (-O-SiR₃)Increase volatility for gas chromatography, provide diagnostic ions in MS. mdpi.com
Alkyl HalidesEther (-O-R)Modify polarity and solubility.

The this compound molecule is an ambident nucleophile, possessing two potential sites for reaction with electrophiles: the nitrogen atom and the oxygen atom of the hydroxyl group. This can lead to competitive N-derivatization and O-derivatization, resulting in a mixture of products. The outcome of the reaction is often governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov

O-Derivatization (Attack at Oxygen): The oxygen atom is considered a "hard" nucleophilic center. It will preferentially react with "hard" electrophiles, such as acyl chlorides or silyl chlorides. These reactions are often under kinetic control.

N-Derivatization (Attack at Nitrogen): The nitrogen atom is a "softer" nucleophilic center compared to the oxygen. It is more likely to react with "soft" electrophiles, such as Michael acceptors or alkyl halides with large, polarizable leaving groups.

The reaction conditions also play a critical role. For instance, the solvent can influence the nucleophilicity of each site. In protic solvents, the oxygen atom's lone pairs may be heavily solvated through hydrogen bonding, potentially favoring attack at the less-hindered nitrogen atom. Conversely, aprotic solvents may favor O-derivatization. The choice of base can also influence the regioselectivity by selectively deprotonating one site over the other.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Moiety

The pyrrolidine ring is a saturated five-membered heterocycle, which is generally stable. However, under specific conditions, it can undergo ring-opening or ring-expansion reactions. Such transformations typically require the generation of a reactive intermediate, such as a carbocation or a radical, adjacent to or within the ring system.

For instance, if a carbocation is generated on a carbon atom attached to the ring, a ring-expansion rearrangement can occur to form a more stable six-membered piperidine ring. youtube.com This process is driven by the release of ring strain and the formation of a more stable secondary or tertiary carbocation. A typical sequence involves the departure of a leaving group, formation of a carbocation, and subsequent migration of one of the ring's C-C bonds. youtube.com While less common, ring-opening reactions can be initiated by radical species or through oxidative cleavage under harsh conditions, leading to the formation of linear amino-ketones or related structures.

Reactivity as Nucleophiles or Electrophiles in Specific Organic Transformations

The chemical character of this compound allows it to function as either a nucleophile or, under certain transformations, an electrophile.

Nucleophilic Reactivity: The primary source of nucleophilicity in the molecule is the lone pairs of electrons on the nitrogen and oxygen atoms. masterorganicchemistry.com As a nucleophile, it can react with a wide range of electrophiles. masterorganicchemistry.com

Attack at Nitrogen: The nitrogen atom can act as a nucleophile in reactions such as alkylation or acylation, as discussed in section 4.2.1.

Attack at Oxygen: The oxygen of the hydroxyl group can attack electrophiles, particularly after deprotonation to form a more potent alkoxide nucleophile.

The relative nucleophilicity of the nitrogen versus the oxygen can be understood using HSAB theory. nih.gov The nitrogen atom is a softer nucleophile than the oxygen atom. nih.gov Therefore, it will react preferentially with soft electrophiles, while the harder oxygen atom will react with hard electrophiles. nih.gov

Theoretical and Computational Investigations of N Hydroxypyrrolidines and Derived Species

Quantum Chemical Methods Applied to N-Hydroxypyrrolidines

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical study of N-hydroxypyrrolidines. These methods provide a robust framework for investigating the fundamental properties of these molecules at an electronic level.

The electronic structure of N-hydroxypyrrolidines is key to understanding their stability, reactivity, and intermolecular interactions. DFT calculations are routinely employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information about the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical stability. ajchem-a.comresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. ajchem-a.com For a typical N-hydroxypyrrolidine, the MEP would likely show a region of negative potential around the oxygen atom, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack.

Table 1: Representative Electronic Properties Calculated for a Generic N-Hydroxypyrrolidine using DFT.

Computational methods have become highly effective in predicting spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The accurate prediction of ¹H and ¹³C NMR spectra is invaluable for structure verification and stereochemical assignment. researchgate.net

The standard procedure involves a multi-step computational protocol. First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. Each of these conformers is then subjected to geometry optimization using a reliable DFT method (e.g., B3LYP). Subsequently, the magnetic shielding tensors for each optimized conformer are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often with a functional specifically parameterized for NMR calculations (such as WP04 or mPW1PW91). github.io The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the calculated values for all significant conformers, which accounts for the dynamic nature of the molecule in solution. researchgate.net This approach allows for a direct comparison between theoretical and experimental spectra.

Moreover, sophisticated methods like the DP4+ probability analysis can be used to provide a statistical measure of confidence in the assignment of a specific structure or stereoisomer among several possibilities, based on the agreement between calculated and experimental NMR data. nih.gov

Table 2: Illustrative Example of a Boltzmann-Averaged ¹³C NMR Chemical Shift Calculation for a Hypothetical Pyrrolidine (B122466) Carbon.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates and the calculation of activation barriers. escholarship.org This is particularly relevant for understanding the reactivity of N-hydroxypyrrolidines and their derived species.

N-Hydroxypyrrolidines are closely related to their oxidation products, nitrones, which are known to undergo photochemical isomerization to form three-membered oxaziridine (B8769555) rings. nih.gov This process is of significant mechanistic interest. Computational studies, using methods such as Time-Dependent DFT (TD-DFT) or multiconfigurational methods like CASSCF, are essential for modeling these electronically excited-state reactions. researchgate.net

The mechanism typically begins with the absorption of a photon, promoting the nitrone to an excited singlet state (S₁ or S₂). ias.ac.in Computational modeling can trace the subsequent relaxation pathway on the excited-state potential energy surface. A critical feature of many such photochemical reactions is the involvement of a conical intersection, a point where the ground and excited state potential energy surfaces touch. researchgate.netnih.gov This conical intersection provides an efficient pathway for the molecule to return to the ground electronic state, but with the geometry of the product, in this case, the oxaziridine. researchgate.net Theoretical calculations can locate the geometry of this conical intersection and elucidate the molecular motions involved in the transformation.

The oxaziridines formed photochemically are often thermally labile and can undergo subsequent rearrangements. Computational chemistry is used to explore the ground-state potential energy surface for these thermal reactions. Two common pathways for oxaziridines derived from pyrrolidine systems are thermal reversion to the more stable nitrone isomer or rearrangement to form a lactam (a cyclic amide). rsc.orgwikipedia.org

By calculating the reaction pathways, chemists can locate the transition state structures for each potential rearrangement. The energy of these transition states relative to the oxaziridine reactant gives the activation energy barrier for the reaction. Comparing the activation energies for competing pathways allows for the prediction of the major reaction product under thermal conditions. For example, the rearrangement of a spirocyclic oxaziridine to a lactam involves the migration of one of the carbon atoms adjacent to the ring junction. wikipedia.org Computational studies have shown that this migration is often governed by stereoelectronic effects, where the group positioned anti-periplanar to the lone pair on the oxaziridine nitrogen is predisposed to migrate. wikipedia.org

Conformational Analysis and Energy Landscapes of Pyrrolidine Systems

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations, often described by two main forms: the envelope (or 'endo'/'exo') and twisted conformations. nih.gov The specific substituents on the ring, such as in 2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol, dictate the preferred conformation and the energy barriers between them. This conformational landscape has a profound impact on the molecule's properties and reactivity. nih.gov

Computational methods are ideally suited to explore these complex energy landscapes. nih.gov The process begins with a systematic or stochastic conformational search to generate a wide range of possible structures. Each structure is then subjected to geometry optimization and energy calculation. researchgate.net The results can be used to construct a potential energy surface that maps the relative energy as a function of key dihedral angles or other geometric parameters.

This analysis identifies the global energy minimum conformation as well as other low-energy local minima. The energy differences between these conformers and the transition states that separate them can be calculated. Using Boltzmann statistics, the relative populations of each stable conformer can be determined at a given temperature, providing a picture of the dynamic conformational equilibrium of the molecule in solution. researchgate.net

Table 3: Hypothetical Relative Energies and Populations of Conformers for a Substituted Pyrrolidine Ring.

2,2,5 Trimethyl 5 Phenylpyrrolidin 1 Ol As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Architectures

There is no specific information available in the public domain detailing the use of 2,2,5-Trimethyl-5-phenylpyrrolidin-1-ol in the construction of complex organic architectures. The inherent structural features of the pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, make it a valuable scaffold in organic synthesis. The stereochemistry and substitution patterns on the ring can be manipulated to create diverse and complex three-dimensional structures. However, the specific contribution of the 2,2,5-trimethyl and 5-phenyl substitution pattern of this particular compound to the synthesis of larger, more complex molecules has not been documented in available scientific literature.

Precursor to Chiral Compounds and Ligands

The synthesis of chiral compounds and ligands often relies on starting materials with well-defined stereocenters. While this compound possesses a chiral center at the C5 position, there is no readily available research demonstrating its application as a precursor for other chiral molecules or as a ligand in asymmetric catalysis. The development of chiral ligands is a significant area of research, with a focus on creating molecules that can effectively control the stereochemical outcome of chemical reactions. The potential of this specific pyrrolidin-1-ol in this capacity remains unexplored in the reviewed literature.

Intermediate in the Synthesis of Variously Substituted Pyrrolidine-Based Scaffolds

The pyrrolidine core is a prevalent motif in a vast number of biologically active compounds and natural products. Synthetic chemists often devise routes to modify and functionalize the pyrrolidine ring to access a wide array of derivatives. While it is conceivable that this compound could serve as an intermediate for the synthesis of other substituted pyrrolidines, there are no specific examples or methodologies reported in the scientific literature that utilize this compound as a starting point for such transformations.

Generation of Spin Labels and Probes (via Nitroxide Derivatives)

Nitroxide radicals derived from heterocyclic amines, including pyrrolidines, are widely used as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules and materials. The conversion of the N-hydroxy group of a pyrrolidin-1-ol to a nitroxide radical is a common strategy to generate these probes. However, there is no specific mention of the nitroxide derivative of this compound or its application as a spin label or probe in the available scientific literature.

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